molecular formula C9H9N3O2 B1683898 Carbendazim CAS No. 10605-21-7

Carbendazim

Cat. No. B1683898
CAS RN: 10605-21-7
M. Wt: 191.19 g/mol
InChI Key: TWFZGCMQGLPBSX-UHFFFAOYSA-N
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Description

Carbendazim is a broad-spectrum systemic fungicide with protective and curative action . It is used for the control of a wide range of fungal diseases such as spot, powdery mildew, scorch, rot, blight, etc., on cucurbits, legumes, lettuce, sunflower, cereals (rice), fruits and vegetables . It is a member of benzimidazole fungicides and is metabolized to benomyl, which is bioactive .


Synthesis Analysis

Carbendazim is a potent inhibitor of tubulin polymerization and exerts its antifungal activities by targeting the β-tubulin subunit of the microtubules . This results in the arrest of microtubule formation and a failure in cell division, subsequently leading to cell death . A study also reported the optimization of a simplified and effective method for analysis of carbendazim using LC-MS/MS .


Molecular Structure Analysis

Carbendazim’s aneugenic effects are caused by the binding of the substance to tubulin proteins, which disrupts microtubule assembly and the formation of spindles at cell division, thus resulting in the malsegregation of chromosomes .


Chemical Reactions Analysis

Carbendazim is quickly absorbed by the green plant tissue as well as by roots . After application, it kills the germination spores and thus prevents the outbreak of disease . Several techniques, including liquid chromatography (LC), thin layer chromatography (TLC), micellar electrokinetic chromatography (MEKC), and supercritical fluid chromatography (SFC), were used for the separation and detection of Carbendazim .


Physical And Chemical Properties Analysis

Carbendazim is thermally stable, non-flammable, non-explosive and non-oxidising . Users are not at risk due to its physico-chemical properties .

Scientific Research Applications

Impact on Soil Bacterial Community

Carbendazim applications in soil have been shown to temporarily affect the diversity and structure of soil bacterial communities. For instance, Wang et al. (2009) found that after four successive applications of carbendazim, the genetic diversity of soil bacteria decreased, as indicated by a lower Shannon index. This reduction in diversity was more pronounced with higher concentrations of carbendazim. However, the bacterial community in carbendazim-treated soil recovered to control levels after 360 days, suggesting a temporary effect of the fungicide on soil microbial diversity (Wang et al., 2009).

Biodegradation of Carbendazim

The biodegradation of carbendazim has been extensively studied due to its widespread use and presence in various ecosystems. Singh et al. (2016) reviewed the microbial degradation of carbendazim, highlighting that it undergoes partial to complete biodegradation in soil and water by various microorganisms such as Bacillus, Pseudomonas, and Streptomyces. These findings indicate the potential for natural attenuation of carbendazim in the environment (Singh et al., 2016).

Effects on Soil Microbial Community with Repeated Application

Wang et al. (2012) conducted a study on the effects of repeated applications of carbendazim on soil microbial community. They found that the functional diversity of soil culturable microbial community was significantly reduced after the first carbendazim application but recovered with subsequent applications. This study suggests a transient harmful effect on soil microbial diversity and an alteration in bacterial community composition due to repeated exposure to carbendazim (Wang et al., 2012).

Carbendazim as an Anticancer Agent

In addition to its use as a fungicide, carbendazim has shown potential as an experimental antitumor drug. Tuna et al. (2019) investigated the controlled and targeted release of carbendazim using aptamer conjugated silica nanoparticles for enhanced antitumor activity against human cervical adenocarcinoma cells. This study demonstrates an innovative approach to repurposing carbendazim as a therapeutic agent in cancer treatment (Tuna et al., 2019).

Influence on Microtubule Dynamics in Cancer Cells

Yenjerla et al. (2009) explored how carbendazim inhibits cancer cell proliferation by suppressing microtubule dynamics. Their research showed that carbendazim induces mitotic spindle abnormalities and reduces metaphase intercentromere distance in MCF7 human breast cancer cells, suggesting a mechanism of action involving the suppression of microtubule dynamic instability (Yenjerla et al., 2009).

Safety And Hazards

Carbendazim may cause genetic defects, damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life and with long-lasting effects . It is also toxic to soil organisms .

Future Directions

The electroanalytical sensing of carbendazim has been reported, which presents a rapid, but highly selective and sensitive output, while being economical and providing portable sensing platforms to support on-site analysis . This field is expected to see further advances in the future .

properties

IUPAC Name

methyl N-(1H-benzimidazol-2-yl)carbamate
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InChI

InChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13)
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InChI Key

TWFZGCMQGLPBSX-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)NC1=NC2=CC=CC=C2N1
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Molecular Formula

C9H9N3O2
Record name CARBENDAZIM
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Related CAS

23424-47-7 (unspecified hydrochloride), 37574-18-8 (mono-hydrochloride), 52316-55-9 (monophosphate)
Record name Carbendazim [BSI:ISO]
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DSSTOX Substance ID

DTXSID4024729
Record name Carbendazim
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Molecular Weight

191.19 g/mol
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Physical Description

Carbendazim appears as light gray or beige powder. (NTP, 1992), White to light-gray, odorless solid; [HSDB] Powder; [MSDSonline], Solid, COLOURLESS CRYSTALS OR GREY-TO-WHITE POWDER.
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Solubility in water at 24 °C: 29 mg/L at pH 4; 8 mg/L at pH 7; 1.49 mg/L at pH 8, Soluble in (g/L at 24 °C): dimethylformamide 5, acetone 0.3, ethanol 0.3, chloroform 0.1, ehtyl acetate 0.135, dichlormethane 0.068, benzene 0.036, cyclohexane <0.01, diethyl ether <0.01, hexane 0.0005, Xylene: <1 g/100 g at 20 °C; Cylcohexanone: < 1 g/100 g /Technical grade/, Solubility at 20 °C (mg/L): hexane 0.5; benzene 36; dichloromethane 68; ethanol 300; dimethylformamide 5000, chloroform 100, acetone 300, Slightly soluble in most solvents, 29 mg/L @ 24C (exp), Solubility in water, g/100ml at 24 °C: 0.0008
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Density

1.45 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.45 g/cu cm at 25 °C, 0.27 g/cm³
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Vapor Pressure

less than 0.000000075 mmHg at 68 °F ; <0.001 mmHg at 257 °F (NTP, 1992), 7.5X10-10 mm Hg at 20 °C, Vapor pressure at 20 °C: negligible
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Mechanism of Action

... Previous studies indicate that FB642 /carbendazim/ may interfere with mitosis and thus may disrupt or inhibit microtubule function resulting in apoptosis. ..., Carbendazim inhibits microtubule assembly, thus blocking mitosis and inhibiting cancer cell proliferation. Accordingly, carbendazim is being explored as an anticancer drug. Data show that carbendazim increased mRNA and protein expressions and promoter activity of CYP1A1. In addition, carbendazim activated transcriptional activity of the aryl hydrocarbon response element, and induced nuclear translocation of the aryl hydrocarbon receptor (AhR), a sign the AhR is activated. Carbendazim-induced CYP1A1 expression was blocked by AhR antagonists, and was abolished in AhR signal-deficient cells. Results demonstrated that carbendazim activated the AhR, thereby stimulating CYP1A1 expression. In order to understand whether AhR-induced metabolic enzymes turn carbendazim into less-toxic metabolites, Hoechst 33,342 staining to reveal carbendazim-induced nuclear changes and flow cytometry to reveal the subG0/G1 population were applied to monitor carbendazim-induced cell apoptosis. Carbendazim induced less apoptosis in Hepa-1c1c7 cells than in AhR signal-deficient Hepa-1c1c7 mutant cells. Pretreatment with beta-NF, an AhR agonist that highly induces CYP1A1 expression, decreased carbendazim-induced cell death. In addition, the lower the level of AhR was, the lower the vitality present in carbendazim-treated cells, including hepatoma cells and their derivatives with AhR RNA interference, also embryonic kidney cells, bladder carcinoma cells, and AhR signal-deficient Hepa-1c1c7 cells. In summary, carbendazim is an AhR agonist. The toxicity of carbendazim was lower in cells with the AhR signal. This report provides clues indicating that carbendazim is more potent at inducing cell death in tissues without than in those with the AhR signal, an important reference for applying carbendazim in cancer chemotherapy.
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Impurities

2,3-Diaminophenazine, 2-Amino-3-hydroxyphenazine
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Product Name

Carbendazim

Color/Form

White powder, Crystalline powder, Nearly white solid /Technical/, Light-gray powder, Off-white, crystalline powder

CAS RN

10605-21-7, 37953-07-4
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Record name Carbamic acid, N-1H-benzimidazol-2-yl-, methyl ester
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Melting Point

576 to 585 °F (decomposes) (NTP, 1992), Decomposes at 300 °C, MP: 302-307 °C (decomposes), 302 - 307 °C
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Synthesis routes and methods I

Procedure details

690 g. of Carbendazim aqueous suspension were used. [composition: 200 g of 2-(carbomethoxy-amino)-benzimidazole, 27 g of nonyl phenol-poly (glycol ether) formed with 20 moles ethylene oxide (Tensilin 080), 58 g. of ammonium chloride and water]
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Synthesis routes and methods II

Procedure details

The salt of methyl cyanocarbamate with o-phenylenediamine (1.0 parts) is heated at 145°-50° C. for 10 minutes. This treatment gives 0.86 parts (94% yield) of 2-benzimidazolecarbamic acid, methyl ester.
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Synthesis routes and methods III

Procedure details

A solution of 5.0 parts of the salt of methyl cyanocarbamate with o-phenylenediamine and 1.5 parts of acetic acid in 25 parts of water is refluxed for 30 minutes. The solution is cooled to 50° C. and filtered. The product is washed with water and dried in vacuo at 95° C. This procedure gives 3.3 parts (72% yield) of 2-benzimidazolecarbamic acid, methyl ester.
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Synthesis routes and methods IV

Procedure details

To a jacketed reactor equipped with feed ports stirrer, reflux condenser, and pH probe are added 32 parts of 50% cyanamide solution and 100 parts of water. Methyl chloroformate (41.1 parts) and 67 parts of 50% sodium hydroxide solution are changed concurrently so as to maintain the pH of the solution at 7 - 7.5 and the reacton temperature at 40° - 50° C. The solution is held at 50° C. for 45 minutes and then 36 parts of o-phenylenediamine is added. The pH of the solution is held at 3.9 to 4.1 by the gradual addition of 65 parts of 37% HCl. The solution is heated to 105° C. and held at this temperature for 30 minutes. During this hold time, the product starts to crystallize. The reaction mass is cooled to 25°-30° C. and the solid product is filtered, washed with water and acetone, and dried in the vacuum oven at 80° C. to give 59.6 parts of 2-benzimidazolecarbamic acid, methyl ester. This represents a product yield of 93.5% based on o-phenylenediamine.
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Retrosynthesis Analysis

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